molecular formula C15H19BN2O2 B13929133 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine

Cat. No.: B13929133
M. Wt: 270.14 g/mol
InChI Key: TUGWZMKWVHZAIU-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Isoquinolinamine is a chemical compound that features a boron-containing dioxaborolane ring attached to an isoquinolinamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Isoquinolinamine typically involves the formation of the dioxaborolane ring followed by its attachment to the isoquinolinamine moiety. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a starting material. The reaction conditions often include the presence of a palladium catalyst to facilitate the borylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Isoquinolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of functionalized isoquinolinamine derivatives.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Isoquinolinamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound can be used in the development of boron-based drugs and as a probe in biological studies.

    Medicine: Its potential therapeutic applications include the development of boron neutron capture therapy agents for cancer treatment.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Isoquinolinamine involves its interaction with molecular targets through the boron atom. The dioxaborolane ring can form reversible covalent bonds with biological molecules, making it useful in drug design and development. The compound can also participate in various chemical pathways, depending on the functional groups attached to the isoquinolinamine moiety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Isoquinolinamine is unique due to its combination of the dioxaborolane ring and the isoquinolinamine structure

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-5-6-12-10(9-11)7-8-18-13(12)17/h5-9H,1-4H3,(H2,17,18)

InChI Key

TUGWZMKWVHZAIU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NC=C3)N

Origin of Product

United States

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